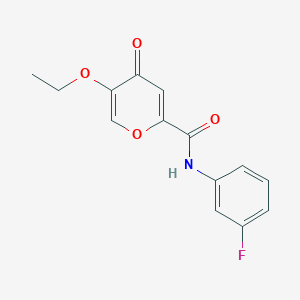
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide, also known as EFPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyran-2-carboxamide derivative has been synthesized using various methods and has been found to have significant biochemical and physiological effects, making it a promising candidate for future research.
科学的研究の応用
Synthesis and Cytotoxic Activity
Research has focused on synthesizing novel compounds with potential cytotoxic activities against cancer cell lines. For instance, the synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrimidines and related Schiff bases have been explored, showing cytotoxicity against colon, lung, breast, and liver cancer cells. These studies suggest that similar compounds, including potentially 5-ethoxy-N-(3-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide, could be explored for their anticancer properties (Hassan et al., 2015).
Structural and Crystallographic Studies
The detailed structural analysis of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provides insights into the geometric parameters and intermolecular interactions of similar compounds. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and for the design of new molecules with enhanced properties (Köysal et al., 2005).
Fluorescent Dyes and Materials Science
Compounds with ethoxycarbonyl groups have been used as building blocks in the synthesis of fluorescent dyes. These dyes exhibit wide fluorescence ranges and high quantum yields, making them suitable for various applications in materials science, including sensors and optical materials. The dual fluorescence and intramolecular charge transfer (ICT) excited states of these compounds highlight their potential in the development of advanced fluorescent materials (Witalewska et al., 2019).
Antimicrobial Activity
The synthesis of novel Schiff bases using related chemical structures has shown significant antimicrobial activity. These findings underscore the potential of similar compounds in the development of new antimicrobial agents, which could address the increasing problem of antibiotic resistance (Puthran et al., 2019).
特性
IUPAC Name |
5-ethoxy-N-(3-fluorophenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-19-13-8-20-12(7-11(13)17)14(18)16-10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOPTVHOKZXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

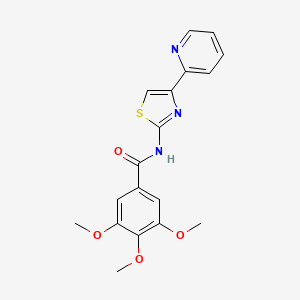
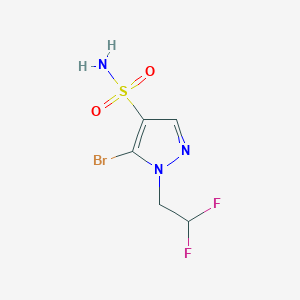
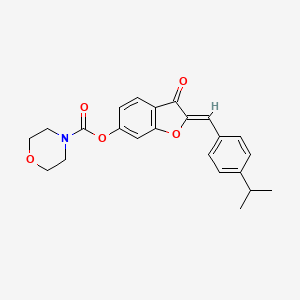
![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)
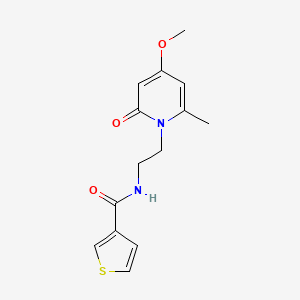
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)
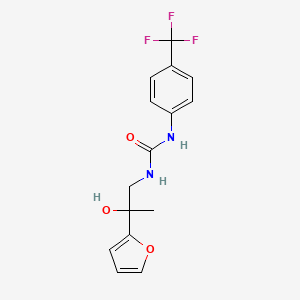
![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)
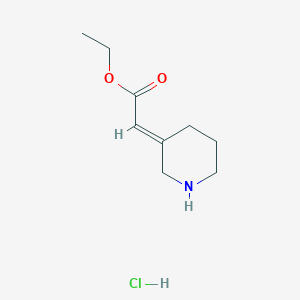
![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)